molecular formula C9H14ClNS B12245200 1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride

1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B12245200
M. Wt: 203.73 g/mol
InChI Key: QJWCSTBVOXAIPS-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride is a cyclic amine compound that has gained significant attention in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a cyclopentane ring with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.

    Cyclopentane Ring Formation: The cyclopentane ring is usually formed through cyclization reactions involving appropriate precursors.

    Amine Introduction: The amine group is introduced through nucleophilic substitution reactions.

    Hydrochloride Salt Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: The compound is used in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

1-(Thiophen-2-yl)cyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(Thiophen-2-yl)butan-1-amine hydrochloride: This compound has a butane ring instead of a cyclopentane ring, leading to different chemical and biological properties.

    Thiophene-2-ethylamine: This compound has an ethylamine group attached to the thiophene ring, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the presence of the amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

1-thiophen-2-ylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c10-9(5-1-2-6-9)8-4-3-7-11-8;/h3-4,7H,1-2,5-6,10H2;1H

InChI Key

QJWCSTBVOXAIPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)N.Cl

Origin of Product

United States

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